
(E)-N-(5-methylisoxazol-3-yl)-1-(3-(thiophen-2-yl)acryloyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(5-methylisoxazol-3-yl)-1-(3-(thiophen-2-yl)acryloyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-N-(5-methylisoxazol-3-yl)-1-(3-(thiophen-2-yl)acryloyl)piperidine-4-carboxamide is a synthetic derivative that combines features from isoxazole and piperidine structures, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structure:
This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity. The isoxazole ring and piperidine moiety are particularly significant due to their established pharmacological roles.
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance, a related compound was evaluated against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). The results indicated:
- GI50 Values : The mean GI50 (the concentration required to inhibit cell growth by 50%) was found to be approximately 15.72μM.
- TGI Values : The mean TGI (the concentration at which total growth inhibition occurs) was around 50.68μM .
The compound showed notable efficacy against various cancer types, including:
Cell Line | GI50 (μM) | TGI (μM) |
---|---|---|
HOP-62 (Lung) | 15.72 | 50.68 |
OVCAR-8 (Ovarian) | 27.71 | - |
DU-145 (Prostate) | 44.35 | - |
MDA-MB-468 (Breast) | 15.65 | - |
This data suggests that the compound has a broad spectrum of activity against different cancer cell lines, making it a promising candidate for further investigation in cancer therapy.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored, particularly in relation to acetylcholinesterase (AChE) and urease. Studies have shown that derivatives containing piperidine structures often exhibit strong inhibitory effects on these enzymes, which are crucial in various physiological processes and disease mechanisms.
For example, compounds with similar structural features demonstrated AChE inhibition with IC50 values ranging from 1.13μM to 6.28μM, indicating potent activity compared to standard inhibitors . This suggests that our target compound may also possess similar inhibitory characteristics.
Case Studies
In a specific case study involving the synthesis of piperidine derivatives, researchers reported on the biological evaluation of several compounds with structural similarities to This compound . The study highlighted:
- Anticancer Screening : Several derivatives were tested for their cytotoxic effects on various cancer cell lines, with some achieving significant growth inhibition.
- Molecular Docking Studies : These studies indicated favorable interactions between the compounds and target proteins involved in cancer progression.
Propiedades
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-12-11-15(19-23-12)18-17(22)13-6-8-20(9-7-13)16(21)5-4-14-3-2-10-24-14/h2-5,10-11,13H,6-9H2,1H3,(H,18,19,22)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBCDVYTOVELOA-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.